1-[(Tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid
CAS No.: 1888643-71-7
Cat. No.: VC5297559
Molecular Formula: C13H23NO4
Molecular Weight: 257.33
* For research use only. Not for human or veterinary use.
![1-[(Tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid - 1888643-71-7](/images/structure/VC5297559.png)
Specification
CAS No. | 1888643-71-7 |
---|---|
Molecular Formula | C13H23NO4 |
Molecular Weight | 257.33 |
IUPAC Name | 3,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Standard InChI | InChI=1S/C13H23NO4/c1-8-6-9(2)10(11(15)16)14(7-8)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16) |
Standard InChI Key | GJDKODUIJVWIAQ-UHFFFAOYSA-N |
SMILES | CC1CC(C(N(C1)C(=O)OC(C)(C)C)C(=O)O)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises a six-membered piperidine ring with strategic substituents:
-
Boc group: Positioned at the nitrogen atom, this group enhances solubility in organic solvents and prevents unwanted side reactions during synthetic transformations .
-
Methyl groups: At positions 3 and 5, these substituents introduce steric hindrance, influencing conformational flexibility and reactivity .
-
Carboxylic acid: At position 2, this functional group enables further derivatization, such as amide bond formation or esterification.
The SMILES notation (CC1CN(CC(C1C(=O)O)C)C(=O)OC(C)(C)C
) and InChIKey (LOFGATBYIOGYCB-UHFFFAOYSA-N
) provide precise representations of its stereochemistry and connectivity .
Physicochemical Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₃NO₄ |
Molecular Weight | 257.33 g/mol |
Boiling Point | Not reported |
Melting Point | Not reported |
Solubility | Likely soluble in DMSO, THF, and chlorinated solvents |
pKa (Carboxylic Acid) | ~4.5 (estimated) |
pKa (Boc Group) | ~10 (acid-labile) |
The Boc group’s lability under acidic conditions (e.g., trifluoroacetic acid) allows for selective deprotection, making the compound valuable in sequential synthetic strategies.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves Boc protection of a pre-functionalized piperidine derivative. A proposed route includes:
-
Starting Material: 3,5-Dimethylpiperidine-2-carboxylic acid.
-
Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) in tetrahydrofuran (THF) or acetonitrile (MeCN) .
-
Workup: Purification via column chromatography or recrystallization yields the final product .
Example Reaction:
Optimization and Yield
-
Yield: Reported syntheses of analogous Boc-protected piperidines achieve yields of 85–95% under optimized conditions .
-
Key Factors: Solvent choice, reaction time, and stoichiometric ratios of Boc₂O to amine influence efficiency .
Applications in Pharmaceutical Research
Intermediate in Drug Discovery
The compound’s utility spans multiple domains:
-
Peptide Mimetics: The carboxylic acid group facilitates coupling with amines, enabling peptide bond formation .
-
Enzyme Inhibitors: Structural analogs demonstrate activity against acetylcholinesterase (AChE) and γ-secretase, targets for Alzheimer’s disease .
-
Anticancer Agents: Derivatives with similar scaffolds exhibit antiproliferative effects, with IC₅₀ values as low as 3.0 μM in cell line studies .
Case Study: Cholinesterase Inhibition
A study on analogous Boc-protected piperidines revealed AChE inhibition comparable to donepezil, a standard Alzheimer’s medication. The methyl groups enhance hydrophobic interactions with the enzyme’s active site, while the carboxylic acid stabilizes binding via hydrogen bonding .
Comparative Analysis with Analogous Compounds
The positional isomerism of methyl and carboxylic acid groups significantly alters bioactivity and synthetic utility .
Future Directions and Challenges
Research Opportunities
-
Structure-Activity Relationships (SAR): Systematic modification of methyl and Boc groups to optimize pharmacokinetics.
-
Green Chemistry: Developing solvent-free or catalytic methods to improve sustainability .
Industrial Scalability
Current methods rely on batch processing; transitioning to continuous flow microreactors could enhance yield and reduce waste .
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